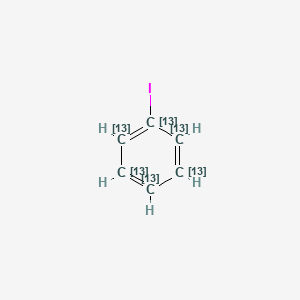

Iodobenzene-13C6

説明

Significance of Stable Isotope Tracers in Modern Science

Stable isotope tracers, which are non-radioactive, have become indispensable in modern scientific research. wikipedia.org Their use has revolutionized our understanding of metabolism, reaction mechanisms, and environmental processes. Unlike their radioactive counterparts, stable isotopes can be used in a wider range of studies, including those involving human subjects, without the concerns of radiation exposure. wikipedia.org The ability to trace the fate of specific atoms in a complex system provides a level of detail that is often unattainable through other analytical methods.

The Role of Carbon-13 Labeling in Elucidating Complex Systems

Carbon, the backbone of organic and biological molecules, has a naturally occurring stable isotope, Carbon-13 (¹³C), which accounts for about 1.1% of all carbon atoms. sigmaaldrich.com By synthesizing molecules with a much higher percentage of ¹³C at specific positions, scientists can create tracers that are easily distinguishable from their naturally abundant counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking of carbon atoms as they are metabolized, transformed, or incorporated into larger structures. nih.gov This approach has been pivotal in mapping metabolic pathways, understanding enzyme mechanisms, and quantifying the flow of metabolites within cells. nih.gov

Overview of Iodobenzene-13C6 as a Research Probe

This compound is a derivative of benzene (B151609) where all six carbon atoms in the aromatic ring are the Carbon-13 isotope, and one hydrogen atom is replaced by an iodine atom. This specific isotopic labeling makes it a highly valuable research probe. The ¹³C₆-labeled benzene ring provides a distinct mass signature, making it easily traceable in complex mixtures. The iodine atom offers a reactive site for various chemical transformations, allowing researchers to introduce the labeled phenyl group into a wide array of molecules.

While specific, in-depth research studies detailing the applications of this compound are not widely available in publicly accessible literature, its utility can be inferred from studies involving similar ¹³C-labeled aromatic compounds. These related compounds serve as excellent proxies to understand the potential research applications of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³C₆H₅I |

| Molecular Weight | ~209.96 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Boiling Point | 188 °C (unlabeled) sigmaaldrich.com |

| Melting Point | -29 °C (unlabeled) sigmaaldrich.com |

| Density | 1.876 g/mL at 25 °C (unlabeled) sigmaaldrich.com |

| Isotopic Purity | ≥99 atom % ¹³C sigmaaldrich.com |

Detailed Research Findings: Applications of ¹³C-Labeled Aromatic Compounds

The true power of a compound like this compound lies in its application. While direct studies on this specific molecule are limited, research on analogous ¹³C-labeled aromatic compounds provides a clear picture of its potential in various scientific domains.

Elucidating Reaction Mechanisms

Isotopically labeled compounds are instrumental in deciphering the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism. By tracking the position of the ¹³C label in the products of a reaction, chemists can deduce which bonds are broken and formed, and in what order.

For instance, in studies of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, ¹³C-labeled aryl halides (a category that includes this compound) can be used to follow the fate of the aromatic ring. The presence and position of the ¹³C label in the final product can confirm whether the reaction proceeds through expected intermediates and can help to identify any unexpected rearrangement processes. While a specific study using this compound for this purpose is not readily found, the principle remains a fundamental application for such labeled compounds.

Tracing Metabolic Pathways

In the realm of biochemistry and medicine, understanding how drugs and other foreign compounds (xenobiotics) are metabolized by the body is crucial. The metabolic fate of a compound can significantly impact its efficacy and toxicity. ¹³C-labeled compounds are invaluable tools for these investigations.

While direct metabolic studies on this compound are not prominently published, the general approach for studying the metabolism of iodinated aromatic compounds would involve administering the ¹³C-labeled version and then analyzing biological samples (e.g., urine, blood, tissues) using mass spectrometry. The distinct mass of the ¹³C₆-labeled metabolites would allow for their easy identification and quantification, even at very low concentrations. This would enable researchers to map the biotransformation pathways, identify the enzymes involved, and understand the rate of clearance from the body.

Hypothetical Metabolic Fate Analysis of this compound

| Analyte | Expected Mass (m/z) | Potential Metabolic Transformation |

| This compound | 210 | Parent Compound |

| Hydroxythis compound | 226 | Hydroxylation |

| Dihydroxythis compound | 242 | Dihydroxylation |

| Glucuronide Conjugate-13C6 | 386 | Conjugation for Excretion |

| Sulfate Conjugate-13C6 | 306 | Conjugation for Excretion |

This table represents a hypothetical scenario of how this compound could be used to trace metabolic pathways. The mass values are approximate and would depend on the specific isomer and ionization method used in mass spectrometry.

Use as an Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards. They have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization efficiency lead to highly accurate and precise quantification by correcting for any sample loss or matrix effects.

For example, if one were to quantify the amount of unlabeled iodobenzene (B50100) in an environmental or biological sample, a known amount of this compound would be added to the sample at the beginning of the analytical procedure. The ratio of the signal from the unlabeled iodobenzene to the signal from the this compound in the mass spectrometer would then be used to calculate the exact amount of the unlabeled compound in the original sample.

Illustrative Data for the Use of a ¹³C-Labeled Internal Standard

| Sample Matrix | Analyte Concentration (ng/mL) | Measured Analyte Signal | Internal Standard Signal | Calculated Concentration (ng/mL) | Recovery (%) |

| Standard Solution | 100 | 10,000 | 10,000 | 100 | 100 |

| Plasma Extract | 100 | 8,500 | 8,500 | 100 | 100 |

| Urine Extract | 100 | 7,200 | 7,200 | 100 | 100 |

This table illustrates the principle of using a stable isotope-labeled internal standard. Even though the absolute signal intensity of the analyte and internal standard may decrease due to matrix effects in biological samples, the ratio remains constant, allowing for accurate quantification and achieving 100% recovery.

This compound stands as a testament to the power of isotopic labeling in modern scientific inquiry. While its specific applications may not yet be widely documented, its potential as a research probe is vast and well-established through the extensive use of analogous ¹³C-labeled aromatic compounds. From elucidating the fundamental steps of chemical reactions to tracing the intricate pathways of metabolism and ensuring the accuracy of quantitative measurements, this compound and similar stable isotope-labeled molecules are indispensable tools that continue to push the boundaries of our understanding of the chemical and biological world.

Structure

3D Structure

特性

IUPAC Name |

iodo(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHMUERNLJLMHN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675977 | |

| Record name | 1-Iodo(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.964 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104130-35-0 | |

| Record name | 1-Iodo(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104130-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Iodobenzene 13c6 in Organic Synthesis and Mechanistic Studies

Iodobenzene-13C6 as a Key Building Block in Complex Molecule Synthesis

The incorporation of the 13C-labeled phenyl ring from this compound allows chemists to precisely track the fate of this moiety during synthetic sequences, aiding in the construction of intricate molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) with 13C-Labeled Iodobenzene (B50100)

This compound is a versatile substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. Its reactivity is comparable to that of regular iodobenzene, but the 13C labeling provides a unique advantage for mechanistic investigations and product characterization.

Suzuki-Miyaura Coupling: In Suzuki-Miyaura reactions, aryl iodides like this compound readily undergo oxidative addition to palladium(0) catalysts. Studies using 13C kinetic isotope effects (KIEs) on similar reactions have provided atomistic insight into the catalytic mechanism, identifying the binding of the iodoarene to Pd(0) as a potential first irreversible step for aryl iodides chemrxiv.org. The labeled phenyl group can be traced through the catalytic cycle, confirming its incorporation into the final biaryl product.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. This compound can participate effectively in this reaction, catalyzed by palladium and often copper cocatalysts researchgate.netlibretexts.orgresearchgate.netrsc.orgwikipedia.org. The 13C label allows for the tracking of the phenyl moiety's transfer from the iodide to the alkyne, contributing to a deeper understanding of the catalytic cycle, including the roles of palladium and copper species researchgate.netresearchgate.net.

Heck Reaction: The Heck reaction, involving the palladium-catalyzed coupling of aryl or vinyl halides with alkenes, also readily employs this compound wikipedia.orgliverpool.ac.uknih.govacs.orgacs.orgresearchgate.net. The 13C label is instrumental in mechanistic studies of the Heck reaction, such as tracing the pathway of iodobenzene addition to the palladium catalyst and subsequent steps like insertion and beta-hydride elimination acs.org.

Aromatic Functionalization and Halogen-Exchange Reactions

Beyond cross-coupling, this compound can be used in other transformations involving the aromatic ring or the carbon-iodine bond.

Aromatic Functionalization: While direct C-H functionalization of iodobenzene has been a subject of research, the 13C labeling in this compound can help elucidate the regioselectivity and mechanism of such processes, particularly for ortho-functionalization chemrxiv.org.

Halogen-Exchange Reactions: Although less common for tracking purposes compared to carbon labeling, the iodine atom itself can be involved in halogen-exchange reactions. Studies on metal-mediated halogen exchange, for instance, explore the reactivity of aryl halides, and if a 13C-labeled substrate were used, it could potentially track the fate of the carbon skeleton during such exchanges ucl.ac.uk.

Stereoselective and Regioselective Synthesis Utilizing this compound

The precise incorporation of the 13C-labeled phenyl ring is crucial for stereoselective and regioselective syntheses.

Stereoselective Synthesis: While direct examples of this compound in stereoselective synthesis are not explicitly detailed in the provided search results, the principle applies. When a complex molecule is synthesized using this compound as a labeled building block, the position and orientation of the phenyl ring within the final chiral product can be confirmed using spectroscopic methods that detect the 13C label, thereby verifying stereochemical outcomes nih.gov.

Regioselective Synthesis: In reactions where regioselectivity is critical, such as certain arylation or cyclization reactions, using this compound can help confirm which specific carbon atoms of the phenyl ring become bonded to other molecular fragments. For example, in the regioselective synthesis of chromones via cyclocarbonylative Sonogashira coupling, aryl iodides are key substrates, and isotopic labeling would aid in mapping the reaction pathway nih.gov.

Elucidation of Reaction Mechanisms and Pathways using this compound

The primary utility of this compound lies in its ability to serve as an isotopic probe for understanding reaction mechanisms. The mass difference introduced by the 13C atoms allows for the detection and quantification of the labeled molecule or its fragments using techniques like mass spectrometry or NMR spectroscopy.

Mechanistic Investigations of Arylation Reactions

Arylation reactions, broadly defined as the introduction of an aryl group, are extensively studied using labeled substrates.

Palladium-Catalyzed Arylation: In palladium-catalyzed arylation reactions, such as direct arylation, the mechanism often involves C-H bond activation and subsequent C-C bond formation. Studies using isotopically labeled aryl halides, including iodobenzene derivatives, can help pinpoint the rate-determining steps and identify intermediates by tracking the labeled aryl group's movement and transformation nih.govrsc.org. For instance, mechanistic investigations of palladium-catalyzed direct arylation of arenes show kinetically significant C-H bond cleavage, and isotopic labeling would be vital in confirming these steps nih.gov.

Studies of Hypervalent Iodine Chemistry with Isotopic Probes

Hypervalent iodine compounds are powerful oxidants and arylating agents, and their reaction mechanisms are often complex. This compound, or related labeled hypervalent iodine species derived from it, can be used to probe these mechanisms.

Oxo-Transfer Reactions: Iodosobenzene (B1197198), a related compound, is known as an oxo-transfer reagent wikipedia.org. While this compound itself is not a hypervalent iodine compound, it can be a precursor. For example, the preparation of iodosobenzene diacetate, a common hypervalent iodine reagent, starts from iodobenzene researchgate.netorgsyn.org. If this compound were used in such preparations, the resulting labeled hypervalent iodine species could be used in studies of oxo-transfer or arylation reactions, with the 13C label tracking the phenyl group's fate. Deuterium isotope labeling experiments have been used to suggest phenonium ion intermediates in reactions involving hypervalent iodine compounds tcichemicals.com. The use of 13C labeling would offer complementary information on the carbon skeleton's involvement.

Unraveling Catalytic Cycles and Intermediate Formation

The intricate mechanisms of many catalytic reactions, particularly those involving transition metals, often proceed through a series of transient intermediates. Identifying and characterizing these intermediates is crucial for understanding how catalysts facilitate chemical transformations and for optimizing reaction conditions. This compound is instrumental in this endeavor by acting as a tracer. By incorporating the ¹³C label into the substrate, researchers can follow the carbon skeleton of the phenyl group as it participates in various stages of a catalytic cycle.

Kinetic Studies Employing this compound as a Labeled Reactant

Chemical kinetics, the study of reaction rates and mechanisms, is fundamental to understanding how chemical reactions occur uc.edualloprof.qc.ca. Isotopically labeled compounds like this compound offer a powerful means to probe reaction kinetics with high precision. The ability to detect and quantify the labeled molecule and its transformation products using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy allows for detailed kinetic analyses.

Reaction Rate Determinations with ¹³C Tracer Techniques

The ¹³C label in this compound enables sensitive detection and quantification, facilitating accurate measurement of reaction rates. By monitoring the concentration of this compound over time, or by tracking the formation of ¹³C-labeled products, researchers can establish precise rate laws and determine rate constants scribd.comlibretexts.org. This is particularly valuable in reactions where the labeled substrate is present at low concentrations or when distinguishing its fate from other unlabeled components in a complex reaction mixture. The ¹³C tracer technique allows for the mapping of reaction progress with minimal perturbation, providing a clear picture of how reaction rates change under varying conditions such as temperature or reactant concentrations alloprof.qc.calibretexts.org.

Isotope Effects in Reaction Kinetics

One of the most significant applications of labeled compounds like this compound is the study of Kinetic Isotope Effects (KIEs) mdpi.comepfl.ch. A KIE is the change in the rate of a chemical reaction that occurs when an atom is replaced by one of its isotopes. For ¹³C-labeled compounds, the KIE is typically expressed as the ratio of rate constants for the unlabeled (¹²C) compound to the ¹³C-labeled compound (k¹²C/k¹³C).

A primary KIE, where the bond to the labeled atom is directly involved in the rate-determining step (RDS), results in a significant observable difference in reaction rates. If the C-I bond cleavage or the formation of a new bond involving the phenyl carbons is the rate-limiting step in a reaction involving this compound, a primary ¹³C KIE (k¹²C/k¹³C > 1) would be observed mdpi.comepfl.ch. This effect arises from the difference in zero-point vibrational energy between the ¹²C-containing bond and the ¹³C-containing bond; the heavier isotope forms a stronger bond, requiring more energy to break, thus slowing the reaction.

Conversely, if the labeled atom is not involved in the RDS, the KIE will be close to unity (no significant kinetic effect). Techniques such as polarization transfer in NMR spectroscopy can detect these subtle rate differences with high sensitivity, even for ¹³C at natural abundance or with enriched samples nih.gov. Mass spectrometry, particularly methods like quantitative whole-molecule MALDI-TOF MS, can also be employed to measure KIEs by comparing the relative abundance of isotopically labeled species over time chemrxiv.org. By analyzing the magnitude and temperature dependence of these ¹³C KIEs, chemists can gain profound insights into the transition state structure and identify the specific bonds being broken or formed in the slowest step of a reaction mechanism.

Illustrative Table: Interpreting Kinetic Isotope Effects (KIEs) with this compound

| Observed KIE (k¹²C/k¹³C) | Potential Rate-Determining Step | Mechanistic Implication for this compound |

| > 1.0 (Primary KIE) | C-I bond cleavage | The breaking of the carbon-iodine bond is the rate-limiting step. |

| > 1.0 (Primary KIE) | C-C bond formation in the ring | A bond within the phenyl ring is formed in the rate-determining step. |

| ~ 1.0 (No significant KIE) | Ligand dissociation from metal | The dissociation of a ligand from the metal catalyst is the rate-limiting step, not involving direct bond cleavage or formation at the labeled carbons. |

| ~ 1.0 (No significant KIE) | Isomerization or rearrangement not involving labeled carbons | A step other than those directly affecting the ¹³C-labeled carbons is rate-limiting. |

Spectroscopic and Analytical Applications of Iodobenzene 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopyosti.govscispace.comsciex.comresearchgate.netnih.govchemicalbook.commpg.desigmaaldrich.comnih.gov

NMR spectroscopy is a cornerstone for elucidating molecular structures, and the use of isotopically labeled compounds like Iodobenzene-13C6 significantly amplifies its analytical power.

13C NMR Spectroscopy for Structural Characterizationresearchgate.netnih.gov

The 13C NMR spectrum relies on the 13C isotope, which, despite its low natural abundance (approximately 1.1%), possesses a magnetic moment that allows for NMR detection nih.govnih.gov. Compared to proton (1H) NMR, 13C NMR signals are inherently weaker due to the lower gyromagnetic ratio of 13C and its low natural abundance, often requiring higher sample concentrations and more extensive signal averaging nih.govnih.gov. However, 13C NMR provides crucial information about the carbon skeleton of a molecule, with chemical shifts spread over a wider range (around 220 ppm), offering better resolution for differentiating carbon environments nih.gov.

For this compound, the 13C NMR spectrum provides a direct fingerprint of its carbon framework. The presence of six 13C atoms in the phenyl ring leads to signals corresponding to these carbons, with their chemical shifts influenced by the attached iodine atom and the aromatic system scispace.comnih.gov. Uniformly 13C-labeled compounds, such as hexaiodobenzene, are routinely characterized using 13C NMR spectroscopy to confirm their structure and isotopic enrichment osti.gov. The specific chemical shifts observed in the 13C NMR spectrum of this compound are characteristic of aromatic carbons, with potential subtle shifts due to the presence of the iodine substituent.

Advanced NMR Techniques (e.g., 2D NMR, HSQC) for Elucidating Reaction Products and Intermediatesnih.govchemicalbook.comsigmaaldrich.com

Two-dimensional (2D) NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC), are invaluable for resolving complex spectral overlaps and establishing direct correlations between protons (1H) and carbons (13C) mpg.denih.govirisotope.com. HSQC spectra map one-bond correlations (1JCH), providing definitive assignments of which protons are directly attached to specific carbons nih.govirisotope.com. This capability is critical for identifying reaction products and intermediates where structural assignments can be challenging.

In studies involving labeled compounds, HSQC NMR can pinpoint the exact location of isotopic incorporation by correlating the signals of the labeled carbons with their attached protons chemicalbook.comnih.govnih.gov. For instance, in reaction monitoring, HSQC can help identify new species by revealing characteristic 1H-13C correlations that differ from the starting materials chemicalbook.comresearchgate.net. The ability to differentiate between various carbon environments, especially in complex reaction mixtures, makes HSQC a powerful tool for elucidating reaction mechanisms and confirming the structures of synthesized intermediates chemicalbook.comsigmaaldrich.comresearchgate.net.

Dynamic Nuclear Polarization (DNP) for Enhanced 13C NMR Sensitivitychemicalbook.com

The inherent low sensitivity of 13C NMR can be a significant limitation, particularly for dilute samples or when studying low-abundance nuclei. Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances NMR signal sensitivity by transferring polarization from highly polarized electron spins to nuclear spins wikipedia.orgup.ac.zanih.govchemicalbook.comsigmaaldrich.com. This process typically involves microwave irradiation of a sample containing a paramagnetic radical (polarizing agent) at cryogenic temperatures (around 100 K) and high magnetic fields wikipedia.orgnih.govchemicalbook.comsigmaaldrich.com.

DNP can achieve signal enhancements of several orders of magnitude, enabling experiments that would otherwise be impossible with conventional NMR wikipedia.orgnih.gov. For 13C nuclei, which are less sensitive than protons, DNP offers a substantial advantage, allowing for faster data acquisition and the study of more challenging samples up.ac.za. While specific DNP studies on this compound are not detailed in the provided snippets, the principles of DNP are broadly applicable to enhancing the sensitivity of 13C NMR spectra of such labeled compounds, facilitating more detailed structural analysis or enabling studies at lower concentrations.

Mass Spectrometry (MS)nih.govthermofisher.comnih.govcreative-proteomics.com

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules. For isotopically labeled compounds like this compound, MS plays a crucial role in tracing isotopic enrichment and performing precise quantitative analyses.

Isotope Differential Mass Spectrometry for Quantitative Analysisnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical method that relies on the principle of isotopic labeling osti.govnih.govbritannica.comwikipedia.orgacs.org. In IDMS, a known amount of an isotopically enriched standard (the "spike"), such as this compound, is added to a sample containing the analyte. This spike behaves chemically identically to the natural analyte but possesses a different mass due to the isotopic substitution. After allowing the spike to equilibrate with the sample's analyte, the altered isotopic ratio of the analyte is measured using mass spectrometry osti.govnih.govbritannica.comwikipedia.orgacs.org. By comparing this measured ratio to the known isotopic composition of the spike and the initial sample, the precise original quantity of the analyte in the sample can be calculated nih.govbritannica.comacs.org. This method is robust against variations in sample preparation, ionization efficiency, and matrix effects, making it a gold standard for accurate quantification nih.govbritannica.comacs.org. The use of 13C-labeled compounds as internal standards in techniques like LC-MS/MS can also significantly improve accuracy by compensating for ion suppression effects researchgate.net.

Table 1: Principles of Isotope Dilution Mass Spectrometry (IDMS)

| Step | Description |

| 1 | Add a known amount of isotopically labeled standard ("spike") to the sample. |

| 2 | Allow the spike to equilibrate with the analyte in the sample. |

| 3 | Measure the altered isotopic ratio of the analyte using mass spectrometry. |

| 4 | Calculate the original quantity of the analyte based on the measured ratio and the known amount of spike. |

Tracing Isotopic Enrichment and Metabolite Profilingthermofisher.comnih.gov

The incorporation of stable isotopes, such as 13C in this compound, is fundamental for tracing metabolic pathways and profiling metabolites in biological systems nih.govwikipedia.orgup.ac.zachemicalbook.com. By introducing a labeled compound into a biological system, researchers can track the fate of the isotope through metabolic processes. Mass spectrometry, including GC-MS, LC-MS, and LC-MS/MS, is employed to detect and quantify the different isotopologues of metabolites, thereby revealing the extent of isotopic enrichment and the pathways through which the label has propagated nih.govnih.govresearchgate.netwikipedia.orgup.ac.zacreative-proteomics.comisotope.com.

The measurement of isotope ratios by MS allows for the determination of isotopic enrichment, which is crucial for quantitative flux analysis and understanding metabolic dynamics wikipedia.orgup.ac.za. Techniques like Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) utilize LC-MS/MS to separate and quantify labeled isotopes, providing detailed insights into metabolic pathways sciex.com. Furthermore, 13C-labeled compounds serve as valuable tracers in reaction mechanism studies and pharmacokinetic investigations, enabling precise tracking of molecular transformations chemicalbook.com.

Table 2: Applications of 13C Labeling in Mass Spectrometry

| Application Area | Description | Techniques Used |

| Metabolic Flux Analysis | Tracking the incorporation of 13C into metabolites to understand metabolic pathways and rates. | GC-MS, LC-MS, LC-MS/MS, IRMS |

| Quantitative Analysis | Using 13C-labeled compounds as internal standards for accurate quantification, compensating for ion suppression and matrix effects. | LC-MS/MS, GC-MS |

| Reaction Mechanism Studies | Tracing the pathway of labeled atoms through reaction intermediates and products to elucidate reaction mechanisms. | GC-MS, LC-MS |

| Pharmacokinetic Studies | Investigating drug metabolism, biotransformation, and distribution by tracking labeled drug molecules. | LC-MS/MS, GC-MS |

| Metabolite Profiling | Identifying and quantifying metabolites in biological samples, often in conjunction with stable isotope labeling for accurate measurements. | LC-MS/MS, GC-MS |

Table 3: Mass Spectrometry Techniques for Isotopic Analysis

| Technique | Description | Key Features for Isotopic Analysis |

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates volatile compounds before MS analysis. | Analyzes isotopologue distributions and fragmentation patterns; suitable for volatile labeled compounds. |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates non-volatile compounds, followed by MS/MS analysis. | Provides high sensitivity and specificity; tandem MS allows for detailed fragmentation analysis and accurate quantification, especially with labeled standards. |

| IRMS | Isotope Ratio Mass Spectrometry. Highly precise measurement of isotope ratios. | Used for high-precision determination of isotopic enrichment, particularly at natural abundance levels or for very low enrichments. |

| GC-C-IRMS | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Separates compounds via GC, then combusts them to CO2 for IRMS analysis. | Enables compound-specific isotopic analysis by converting organic molecules into CO2 for precise isotope ratio measurements. |

Other Analytical Methodologies

This compound finds significant utility in analytical chemistry beyond direct spectroscopic measurements, primarily serving as a critical component in quantitative analysis and as a specialized tracer in chemical and biological research. Its isotopic enrichment with Carbon-13 (¹³C) across all six carbon atoms of the benzene (B151609) ring bestows upon it unique properties that are leveraged in advanced analytical techniques, particularly those involving mass spectrometry and tracer studies.

One of the most prominent applications of this compound is its use as an internal standard in quantitative mass spectrometry (MS) , including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) ( scioninstruments.com, nih.gov, scispace.com). In quantitative analysis, an internal standard is crucial for correcting variations that can occur during sample preparation, extraction, ionization, and detection. Stable isotope-labeled compounds like this compound are considered ideal internal standards because they possess nearly identical chemical and physical properties to the analyte (unlabeled iodobenzene (B50100) or related compounds), ensuring they undergo similar extraction efficiencies, chromatographic behavior, and ionization processes ( scispace.com). However, they differ in their mass-to-charge ratio (m/z) due to the ¹³C enrichment. For this compound, this results in a mass shift of +6 Da compared to its naturally abundant ¹²C counterpart ( sigmaaldrich.com). This distinct mass difference allows for unambiguous detection and quantification of the analyte by MS, as the instrument can differentiate between the labeled internal standard and the unlabeled analyte ( nih.gov). Research indicates that such ¹³C-labeled internal standards can significantly improve the accuracy, precision, and robustness of quantitative assays by compensating for matrix effects and instrumental drift ( scispace.com, nih.gov). For instance, the non-exchangeability of the isotope label and high isotopic enrichment are key advantages, ensuring the label remains intact and provides a reliable signal ( researchgate.net).

Furthermore, this compound can function as an isotope tracer in various research contexts. The ¹³C6 label allows scientists to track the metabolic fate, reaction pathways, or distribution of iodobenzene-containing molecules in complex systems ( guidechem.com, bmss.org.uk, nih.gov). By monitoring the incorporation and transformation of the ¹³C6 label through techniques like GC-MS or NMR spectroscopy, researchers can gain insights into reaction mechanisms, metabolic fluxes, and the behavior of specific chemical entities in biological or environmental matrices ( guidechem.com, nih.gov). This tracer capability is invaluable for understanding chemical synthesis pathways, degradation processes, or biological uptake and metabolism of related compounds.

The following table summarizes key analytical properties of this compound that underpin its utility in these methodologies:

| Analytical Property | Value/Description | Significance in Analytical Methodologies |

| Isotopic Labeling | ¹³C₆ (all six carbons in the benzene ring) | Provides a distinct mass shift, enabling differentiation from unlabeled compounds in mass spectrometry. |

| Isotopic Purity | 99 atom % ¹³C | Ensures a high abundance of the labeled isotope, leading to a strong and reliable signal for the internal standard in MS-based quantification. |

| Assay Purity | 99% (CP) | High chemical purity minimizes interference from impurities, contributing to the accuracy and reliability of analytical measurements. |

| Mass Shift (vs. ¹²C₆H₅I) | +6 Da | The specific mass difference allows for clear separation and detection of the internal standard from the analyte in mass spectrometers, crucial for quantitative assays. |

| Chromatographic Behavior | Identical to unlabeled iodobenzene | Ensures co-elution with the analyte in chromatographic separations (e.g., GC, HPLC), leading to similar recovery and minimal chromatographic effects on quantification. |

| Stability of Label | Non-exchangeable ¹³C label | Prevents loss or alteration of the isotopic signature during sample preparation or analysis, maintaining the integrity of the internal standard. |

| Primary Application | Internal Standard in Quantitative MS (GC-MS, LC-MS/MS) | Corrects for variations in sample preparation, ionization efficiency, and instrumental response, enhancing the accuracy and precision of analyte quantification. |

| Secondary Application | Isotope Tracer | Used to track the fate and pathways of iodobenzene-containing molecules in chemical reactions and biological systems. |

The use of this compound in these advanced analytical methodologies underscores the importance of isotopically labeled compounds in achieving precise and reliable quantitative results and in elucidating complex chemical and biological processes.

Applications in Biochemical and Metabolic Pathway Elucidation

Tracing Metabolic Fluxes in Biological Systems

Metabolic flux analysis (MFA) relies on the precise tracking of labeled atoms through metabolic networks to quantify the rates of biochemical reactions. While ¹³C-labeled glucose and amino acids are commonly used tracers, labeled aromatic compounds can provide insights into specific metabolic routes involving aromatic ring structures.

Research employing ¹³C-labeled compounds, including aromatic structures, has been instrumental in in vitro metabolic pathway investigations. For instance, ¹³C-labeled aromatic amino acids have been used to study protein dynamics and enzyme interactions via Nuclear Magnetic Resonance (NMR) spectroscopy nih.govd-nb.infonih.gov. While direct in vitro studies specifically detailing the use of Iodobenzene-13C6 or its direct analogs to elucidate metabolic pathways are not extensively documented in the provided search results, the principles of tracing aromatic metabolism with ¹³C labels are well-established. Studies involving ¹³C-labeled precursors for aromatic amino acid biosynthesis, such as phenylalanine and tyrosine, demonstrate the utility of such labels in mapping carbon flow through these pathways nih.gov.

The assessment of carbon flow and the elucidation of biosynthetic routes often involve feeding ¹³C-labeled substrates to organisms or cellular systems and analyzing the distribution of the ¹³C label in downstream metabolites. While specific studies detailing the carbon flow of this compound through major biosynthetic routes are not directly available, related compounds offer insights. For example, 1-Bromo-4-iodobenzene-¹³C₆ has been noted in the context of "Metabolic flux analysis: MFA" medchemexpress.commedchemexpress.com, suggesting its potential utility in studies aiming to quantify metabolic fluxes, particularly those involving halogenated aromatic intermediates or pathways where such structures might be relevant. The general approach involves analyzing the mass isotopomer distribution of metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netfrontiersin.org.

Studies of Enzyme Mechanisms and Substrate Interactions

¹³C-labeling is a powerful tool for understanding enzyme mechanisms, particularly when combined with NMR spectroscopy. By labeling specific atoms within a substrate or inhibitor, researchers can monitor conformational changes, identify reaction intermediates, and elucidate catalytic steps. Aromatic residues play crucial roles in enzyme active sites, mediating substrate binding and catalysis through π-π interactions and other non-covalent forces nih.govd-nb.info.

Studies have utilized ¹³C-labeled amino acids to probe the dynamics and interactions of aromatic residues within proteins, offering insights into enzyme function nih.govnih.gov. While this compound is not directly reported as a substrate or inhibitor in enzyme mechanism studies, its structural similarity to natural aromatic compounds means it could potentially be used to investigate enzymes involved in the metabolism or modification of halogenated aromatics. For instance, research has explored the enzymatic alterations of dichlorophenol using ¹³C-NMR and site-specific labeling, demonstrating the application of ¹³C in studying enzyme-mediated degradation of aromatic pollutants nih.gov. The use of iodobenzene (B50100) as a precursor for labeling amino acids, which are subsequently used in protein NMR studies, indirectly links iodinated aromatics to enzyme-related research nih.gov.

Proteomics Research using ¹³C-Labeled Precursors

Proteomics heavily relies on stable isotope labeling techniques for quantitative analysis, protein identification, and the study of protein turnover. The most common methods, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), utilize ¹³C- or ¹⁵N-labeled amino acids to introduce mass shifts that allow for the relative quantification of proteins across different experimental conditions thermofisher.comwashington.edu.

While ¹³C-labeled glucose and amino acids are standard precursors in proteomics nih.govd-nb.infonih.govthermofisher.com, there is no direct evidence in the provided search results indicating the use of this compound as a precursor for protein labeling in standard proteomics workflows. The primary function of labeled compounds in proteomics is to be incorporated into newly synthesized proteins, and labeled amino acids are directly incorporated into the proteome. This compound is not a standard amino acid precursor.

Iodobenzene 13c6 in Environmental Fate and Transport Research

Application of 13C-Labeled Compounds in Environmental Monitoring

Carbon-13 (¹³C) labeled compounds are instrumental in environmental monitoring for several key reasons. Their application allows for the precise tracking and quantification of organic contaminants in various environmental matrices like soil, water, and air. alfa-chemistry.com Unlike radioactive isotopes (like ¹⁴C), stable isotopes such as ¹³C are non-radioactive and safer to handle, which adds to their applicability in a wider range of environmental studies. nih.gov

The primary advantage of using ¹³C-labeled compounds is the ability to perform isotope dilution analysis. This technique involves adding a known amount of the ¹³C-labeled compound (like Iodobenzene-13C6) to an environmental sample. By measuring the ratio of the labeled to the unlabeled compound using mass spectrometry, scientists can accurately determine the concentration of the target pollutant, even at very low levels. nih.gov This method overcomes challenges related to sample matrix effects and extraction inefficiencies that can affect other analytical techniques.

Furthermore, ¹³C-labeled compounds are crucial for stable isotope probing (SIP). SIP is a powerful technique used to identify microorganisms responsible for the degradation of specific pollutants. nih.gov In a SIP study, a ¹³C-labeled contaminant is introduced into a microbial community. The microorganisms that consume the contaminant incorporate the ¹³C into their cellular components, such as DNA, RNA, or proteins. By isolating and analyzing these labeled biomolecules, researchers can identify the specific microbes actively involved in the biodegradation of the pollutant. nih.gov

Modeling the Environmental Fate of Organic Pollutants

Understanding the environmental fate of organic pollutants—what happens to them once they are released into the environment—is critical for assessing their risk and developing remediation strategies. epa.govnih.gov ¹³C-labeled compounds like this compound are pivotal in developing and validating environmental fate models. up.ptpsu.edu These models aim to predict the transport, transformation, and persistence of contaminants in the environment. epa.govnih.gov

The degradation of organic pollutants can occur through various processes, including biodegradation, photolysis (breakdown by light), and hydrolysis (reaction with water). up.pt Studying the kinetics of these degradation processes—how fast they occur—is essential for predicting the persistence of a contaminant. korea.ac.kr By using this compound, researchers can conduct experiments to measure its degradation rate under different environmental conditions. The ¹³C label allows for the unambiguous tracking of the parent compound and its transformation products over time. nih.govresearchgate.net

Isotope labeling is also fundamental in elucidating the transformation pathways of pollutants. nih.gov As this compound degrades, the ¹³C atoms are incorporated into various breakdown products, or metabolites. By identifying these ¹³C-labeled metabolites using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can piece together the step-by-step transformation pathway of the original pollutant. nih.govnih.gov This information is vital for understanding whether the degradation process leads to detoxification or the formation of more harmful byproducts. For instance, studies on the herbicide metamitron (B166286) using ¹³C labeling have successfully identified its degradation routes in soil. nih.govresearchgate.net

Table 1: Hypothetical Degradation Products of this compound

| Transformation Product | Chemical Formula | Detection Method | Environmental Significance |

| Phenol-¹³C₆ | ¹³C₆H₅OH | GC-MS, LC-MS | A common intermediate in the aerobic degradation of aromatic compounds. researchgate.net |

| Catechol-¹³C₆ | ¹³C₆H₄(OH)₂ | HPLC, LC-MS | An intermediate in the further breakdown of phenol. researchgate.net |

| ¹³CO₂ | ¹³CO₂ | Isotope Ratio MS | Indicates complete mineralization (breakdown) of the organic compound. nih.gov |

This table is for illustrative purposes and shows potential, not confirmed, degradation products.

The movement of organic pollutants in the environment is heavily influenced by sorption—the process by which chemicals bind to soil and sediment particles. nih.gov Pollutants that are strongly sorbed are less mobile and may persist in the soil for longer periods, while weakly sorbed pollutants are more likely to leach into groundwater or be transported by surface runoff. cdc.gov

This compound can be used in laboratory and field studies to quantify the extent of sorption. In these experiments, a known concentration of the labeled compound is added to a soil or sediment slurry. After a period of equilibration, the amount of the compound remaining in the solution versus the amount bound to the solid particles is measured. The ¹³C label allows for precise quantification, even in the presence of other organic compounds in the sample. nih.gov

Understanding sorption is a key component of modeling transport phenomena. cdc.gov By determining the sorption coefficients of pollutants, scientists can better predict their mobility in the subsurface and their potential to contaminate groundwater resources. ¹³C-labeled compounds provide the high-quality data needed to develop and calibrate these transport models. copernicus.org

Table 2: Factors Influencing Sorption and Transport

| Parameter | Description | Impact on this compound |

| Soil Organic Matter | The amount of organic carbon in the soil. | Higher organic matter generally leads to increased sorption and reduced transport. |

| Clay Content | The percentage of clay minerals in the soil. | Clay minerals can provide surfaces for sorption, affecting transport. researchgate.net |

| pH | The acidity or alkalinity of the soil and water. | Can influence the chemical form of the pollutant and the surface charge of soil particles, affecting sorption. up.pt |

| Water Flow Rate | The speed at which water moves through the soil or aquifer. | Faster flow rates can lead to greater transport distances. |

Source Attribution and Tracing Environmental Contaminants

In cases of environmental contamination, it is often crucial to identify the source of the pollution. taylorfrancis.com Compound-Specific Isotope Analysis (CSIA) is a powerful forensic tool used for this purpose. rsc.orgnih.gov While CSIA typically measures natural variations in isotope ratios, the intentional release of a ¹³C-labeled compound like this compound can be used as a tracer to definitively track the movement of a contaminant plume from a specific source.

For example, if there is a suspected leak from an industrial facility, this compound could be introduced into the waste stream (under controlled conditions). By monitoring for the presence of the labeled compound in nearby groundwater wells, investigators can confirm the hydraulic connection between the facility and the contaminated area. This provides unequivocal evidence for source attribution. taylorfrancis.com This technique is particularly useful in complex environments with multiple potential pollution sources. rsc.org

Emerging Research Directions and Methodological Advancements

Integration with Flow Chemistry and Automated Synthesis

The convergence of isotopically labeled compounds with flow chemistry and automated synthesis is creating powerful new paradigms for chemical production and discovery. syrris.comrsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, reproducibility, and the ability to telescope multiple reaction steps. syrris.commpg.dempg.de When combined with automation, these systems can execute complex multi-step syntheses with minimal human intervention, enabling the rapid generation of compound libraries and the optimization of reaction conditions. rsc.orgmit.edu

Iodobenzene-13C6 and other labeled aryl iodides are ideal substrates for such systems. For instance, palladium-catalyzed reactions, which are fundamental to modern organic synthesis, are readily adaptable to flow setups. researchgate.net Research has demonstrated the use of a two-chamber reactor for the palladium-catalyzed reductive carbonylation of aryl iodides, a method that can be used for the facile synthesis of ¹³C-labeled aromatic aldehydes. researchgate.netnih.gov This approach allows for the safe ex situ generation and use of carbon monoxide, including its ¹³C isotopologue. researchgate.net

The integration of these technologies allows for the automated, on-demand synthesis of ¹³C-labeled molecules. This is particularly valuable for producing radiolabeled compounds for applications in pharmaceutical development and metabolic studies, where the precise incorporation of a label is critical. rsc.org Automated flow systems can screen various reaction parameters like temperature, pressure, and stoichiometry to quickly optimize the synthesis of complex labeled targets. syrris.com This automated approach not only accelerates the discovery of new synthetic routes but also ensures high reproducibility and efficiency. mpg.de

High-Throughput Screening and Combinatorial Chemistry with Labeled Compounds

High-throughput screening (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, allowing for the rapid synthesis and evaluation of vast libraries of chemical compounds to identify new drug candidates. youtube.com The basic principle of combinatorial chemistry is to prepare a large number of similar compounds simultaneously. youtube.comyoutube.com The use of isotopically labeled building blocks, such as this compound, in these processes offers significant advantages.

Isotope labeling provides a powerful tool for tracking molecules within complex biological systems. google.com In HTS, compounds incorporating stable isotopes like ¹³C can be used to measure molecular flux rates through metabolic pathways. google.com By comparing the metabolic profiles of systems exposed to these labeled compounds with unexposed systems, researchers can identify unexpected therapeutic or toxic effects. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy-based screening is a key technique that benefits from ¹³C labeling. researchgate.net While ¹⁵N labeling is common for protein observation, methods that monitor the chemical shifts of ¹³C-labeled methyl groups in proteins have shown a nearly three-fold increase in sensitivity. researchgate.net This enhanced sensitivity is crucial for screening both low and high molecular weight protein targets. Furthermore, ¹³C labeling is instrumental in metabolomics for identifying and quantifying biomarkers. frontiersin.org It helps to distinguish biosynthesized metabolites from background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) and allows for the determination of the number of carbon atoms in a metabolite, which aids in formula determination. frontiersin.org

The Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based strategy that uses stable isotope labeling to differentiate real compounds from experimental artifacts. frontiersin.org In this method, experimental samples are labeled with a low percentage of ¹³C (e.g., 5%), while a control population is labeled with a high percentage (e.g., 95%). frontiersin.org Analyzing a mixture of these samples allows for clear identification of biologically relevant molecules against the background. frontiersin.org This approach, combined with HTS, accelerates the identification of lead compounds in the drug discovery pipeline. youtube.com

Computational Chemistry and Molecular Modeling of ¹³C-Labeled Systems

Computational chemistry and molecular modeling provide invaluable insights into the structure, properties, and reactivity of molecules, complementing experimental findings. For ¹³C-labeled systems like this compound, these theoretical approaches are particularly powerful for understanding the subtle effects of isotopic substitution and for interpreting complex analytical data.

Density Functional Theory (DFT) calculations are widely used to predict NMR chemical shifts. acs.org Theoretical investigations can elucidate how factors like methyl substitution perturb the nuclear magnetic response in iodobenzene (B50100) derivatives. researchgate.net For example, calculations have shown that the position of a methyl group relative to the iodine atom can induce paramagnetic currents and affect spin-orbit coupling, explaining observed shielding and deshielding effects in ¹³C NMR spectra. researchgate.net Such computational studies are crucial for accurately assigning structures, especially in cases with complex or overlapping NMR signals. acs.org

Molecular modeling is also employed to study intermolecular interactions involving labeled compounds. For instance, the formation of halogen bonds between iodobenzene derivatives and nitroxide radicals has been investigated using DFT analysis. acs.org These studies help to understand how factors like bond length and angle influence phenomena such as Overhauser Dynamic Nuclear Polarization (OE-DNP), which is a technique used to enhance ¹³C NMR signals. acs.org By correlating computed properties with experimental DNP performance, researchers can rationally design molecules to achieve greater signal enhancement. acs.org

Furthermore, computational models are used to study isotopic fractionation in various environments, such as in molecular clouds in astrophysics. aanda.org These models include reactions involving ¹³C and ¹⁵N to predict isotopic abundance ratios, which can then be compared to observational data. aanda.org This demonstrates the broad applicability of computational modeling in understanding the behavior of isotopically labeled molecules across different scientific disciplines.

Table 1: Comparison of Computational and Experimental Data for Iodobenzene Derivatives

| Compound/Parameter | Computational Method | Predicted Value | Experimental Observation |

| Iodobenzene ¹³C Chemical Shift | Density Functional Theory (DFT) | Varies by position | Used for structural assignment researchgate.net |

| Iodobenzene Halogen Bond Energy | M06-2X Functional | Correlates with DNP effect | Influences OE-DNP performance acs.org |

| ¹²C/¹³C Ratio in Molecules | Chemical Network Modeling | Deviates from elemental ratio | Used to interpret astrophysical data aanda.org |

Development of Novel Analytical Probes based on this compound Structure

The unique chemical properties of the iodobenzene scaffold, combined with the analytical advantages of ¹³C labeling, make this compound a valuable starting material for the synthesis of novel analytical probes. These probes are designed to detect and quantify specific ions, molecules, or biological events with high sensitivity and selectivity. mdpi.com

Fluorescence spectroscopy is a highly sensitive analytical method, and many fluorescent probes are designed to report on their local environment. mdpi.com While direct examples of probes derived from this compound are specific to research applications, the principles of probe design can be applied. The aryl iodide group is a versatile chemical handle that can participate in a wide range of cross-coupling reactions, such as the Suzuki or Sonogashira couplings. imist.ma This allows for the straightforward attachment of fluorophores, recognition elements, or other functional groups to the ¹³C-labeled benzene (B151609) ring.

The ¹³C label itself serves as a powerful analytical tool. In mass spectrometry, the distinct mass shift of the ¹³C₆ core allows for unambiguous identification of the probe and its metabolites or binding partners, even in complex biological matrices. nih.gov This is particularly useful in metabolomics and in vivo chemical monitoring, where ¹³C-labeled internal standards are used for accurate quantification. nih.gov

In NMR spectroscopy, the ¹³C label can be used to study protein-ligand interactions. mpg.de For example, a drug candidate synthesized from a ¹³C-labeled precursor can be monitored upon binding to its protein target. Changes in the ¹³C chemical shifts provide information about the binding site and the conformational changes that occur upon binding. The development of hyperpolarized molecular probes, often enriched with ¹³C, has enabled in vivo metabolic imaging with enhanced sensitivity. mpg.de The synthesis of such probes from precursors like this compound would allow for detailed mechanistic studies of biological processes at the molecular level.

Q & A

Q. How can conflicting data on isotopic purity between suppliers be resolved?

- Methodological Answer: Perform independent validation via HRMS and quantitative NMR. For NMR, integrate 13C satellite peaks in 1H spectra or use heteronuclear single-quantum coherence (HSQC) to quantify 13C enrichment. Discrepancies >1% indicate supplier inconsistencies .

Cross-Disciplinary Applications

Q. What role does this compound play in mechanistic studies of catalytic C–I bond activation?

Q. How can this compound be integrated into multi-nuclear MRI/MRS studies for biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。